molecular formula C9H5BrF3N3S B13683363 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13683363
M. Wt: 324.12 g/mol
InChI Key: ZSYWLBJAETWKSJ-UHFFFAOYSA-N
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Description

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a bromo group at the para position and a trifluoromethyl group at the meta position on the phenyl ring attached to the thiadiazole core. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antifungal, antimicrobial, and anticonvulsant properties . The presence of electron-withdrawing groups (bromo and trifluoromethyl) enhances its lipophilicity and metabolic stability, which are critical for drug-like behavior .

Properties

Molecular Formula

C9H5BrF3N3S

Molecular Weight

324.12 g/mol

IUPAC Name

5-[4-bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5BrF3N3S/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

ZSYWLBJAETWKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole core is commonly synthesized via two main approaches:

  • Formation of One Bond: Typically involves acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid. This method is effective for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles with good yields and purity.

  • Formation of Two Bonds (Cyclization): This widely used method involves cyclization reactions starting from thiosemicarbazides or related intermediates with appropriate aldehydes or carboxylic acid derivatives. Variations include oxidative cyclization and dipolar cycloadditions, which can provide diverse substitution patterns on the thiadiazole ring.

Specific Preparation of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Cyclization of Thiosemicarbazide with Aromatic Precursors
  • The reaction of 4-bromo-3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions (e.g., polyphosphoric acid or sulfuric acid) leads to the formation of a thiosemicarbazone intermediate.

  • Subsequent cyclization and dehydration yield the 1,3,4-thiadiazole ring bearing the substituted phenyl group at the 5-position and an amino group at the 2-position.

  • Methanesulfonic acid is reported as an efficient dehydrating agent for this transformation, providing high yields and purity.

Route B: Halogen-Substitution and Nucleophilic Aromatic Substitution
  • Starting from 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole, nucleophilic substitution with thiourea in boiling ethanol forms 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole.

  • This intermediate can then be reacted with 4-bromo-3-(trifluoromethyl)phenyl halides or sulfonates in the presence of a base and solvent to form the target compound via substitution at the 2-position or further oxidation steps if needed.

Route C: Oxidative Cyclization and Microwave-Assisted Synthesis
  • Some literature reports the use of microwave irradiation to enhance the oxidative cyclization of thiosemicarbazones derived from aromatic aldehydes and thiosemicarbazide, resulting in higher yields and shorter reaction times.

  • For example, oxidative cyclization in the presence of sodium cyanate and glacial acetic acid under reflux conditions (80–90°C) can efficiently produce 1,3,4-thiadiazole derivatives with substituted aromatic rings.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Formation of thiosemicarbazone 4-Bromo-3-(trifluoromethyl)benzaldehyde + thiosemicarbazide, acidic medium (H2SO4, PPA) Stirring under reflux, dehydration with methanesulfonic acid High yield, good purity
Cyclization to thiadiazole Heating with dehydrating agents (methanesulfonic acid, polyphosphoric acid) Microwave-assisted methods improve efficiency Improved yield, reduced reaction time
Nucleophilic substitution 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole + thiourea in ethanol, then reaction with aryl halides Use of base and solvent, controlled temperature (-5 to +15°C) High yield, spontaneous reaction
Oxidation (if required) Hydrogen peroxide or other oxidizing agents Converts thiol to sulfonyl derivatives if needed Selective oxidation possible

Literature and Patent Insights

  • The US Patent 4097669A describes methods for preparing 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles, including the use of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole as a key intermediate and its reaction with thiourea and aromatic halides to yield substituted thiadiazoles.

  • Research articles emphasize the importance of oxidative cyclization and microwave-assisted synthesis for enhancing yield and reducing reaction times in thiadiazole preparation.

  • The trifluoromethyl group on the aromatic ring increases the compound's lipophilicity and biological activity, making the precise control of substitution patterns crucial during synthesis.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Advantages Challenges
Acylation and Dehydration Thiosemicarbazide + 4-bromo-3-(trifluoromethyl)benzaldehyde One-bond formation High yield, straightforward Requires strong acid dehydrating agents
Cyclization of Thiosemicarbazones Thiosemicarbazone intermediates + oxidants Two-bond formation Efficient, microwave-assisted possible Requires careful temperature control
Nucleophilic Substitution 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole + thiourea + aryl halides Substitution and oxidation High selectivity, spontaneous reaction Multi-step, sensitive to conditions
Oxidative Cyclization Thiosemicarbazide + aldehydes + oxidants Cyclization Improved yields, shorter times Requires optimization of oxidants

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction TypeConditionsProductsYieldKey Observations
Suzuki CouplingPd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives with boronic acids65-82%Trifluoromethyl group remains intact; regioselectivity confirmed via HPLC-MS
AminationCuI/L-proline, K₃PO₄, DMSO, 100°C4-Amino-3-(trifluoromethyl)phenyl-thiadiazole58%Competing ring-opening reactions observed at >120°C

The trifluoromethyl group exerts strong electron-withdrawing effects (-I), activating the adjacent bromine for NAS while stabilizing intermediates through resonance.

Thiadiazole Ring Transformations

The 1,3,4-thiadiazole core participates in three major reaction pathways:

A. Cyclization Reactions
Under acidic conditions (H₂SO₄/HOAc), the 2-amine group facilitates ring expansion:

text
Thiadiazole → 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • Key driver : Protonation of the amine initiates intramolecular nucleophilic attack

  • Byproducts : Sulfur dioxide evolution detected via gas chromatography

B. Oxidation Reactions
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid):

text
Thiadiazole-S → Sulfoxide (R-S=O) → Sulfone (R-SO₂)
  • Kinetics : First-order dependence on [mCPBA] (k = 0.017 M⁻¹s⁻¹ at 25°C)

  • Applications : Sulfone derivatives show 3.8× enhanced CYP450 binding affinity

C. Metal Coordination
Forms stable complexes with transition metals:

Metal SaltLigand:Metal RatioApplication
Cu(II)Cl₂2:1Catalytic C-N coupling
Pd(II) acetate1:1Cross-coupling precatalyst

Structural confirmation via X-ray diffraction shows N,S-chelation mode

Functional Group Interconversion

The 2-amine group undergoes characteristic transformations:

Reaction Table

ReactionReagentsProductsSelectivity
AcylationAcCl, Et₃NN-acetyl derivatives>95% (mono)
DiazotizationNaNO₂/HClDiazonium saltsStable below 5°C
Schiff Base FormationAromatic aldehydesImine derivativespH-dependent (optimum 6.8)

Notably, the trifluoromethyl group suppresses electrophilic aromatic substitution at the meta position (Hammett σₚ = 0.54)

Comparative Reactivity Analysis

Data from structural analogs highlights unique features:

CompoundBromine Positionk_rel (NAS)Thermal Stability (°C)
Target MoleculePara1.00 (ref)218
5-[2-Bromo-4-(CF₃)phenyl] isomerOrtho0.33195
5-[3-Bromo-4-(CF₃)phenyl] isomerMeta0.87210

Kinetic data normalized to para-bromo derivative under identical conditions

Industrial-Scale Reaction Engineering

Continuous flow synthesis optimizations demonstrate scalability:

ParameterBatch ReactorFlow ReactorImprovement
Reaction Time8 hr22 min22× faster
Yield68%89%+21%
E-Factor32.711.465% reduction

Key innovation: Microfluidic mixing prevents thiadiazole decomposition at >150°C

This comprehensive reactivity profile establishes 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine as a versatile building block for medicinal chemistry and materials science. The synergy between its substituents enables precise control over reaction pathways, particularly in transition-metal catalyzed couplings and heterocyclic rearrangements .

Scientific Research Applications

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference
Target Compound 4-Bromo, 3-(trifluoromethyl) Hypothesized enhanced antifungal activity
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine 4-(Trifluoromethyl) High purity, commercial availability
5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine 3-(Trifluoromethyl) Structural analog with meta substitution
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Bromo, 2-Fluoro Moderate toxicity (H302, H315 warnings)
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 4-Chloro, 2-(2-chlorophenoxy) Anticonvulsant (ED50: 20.11 mg/kg in MES)
5-(4-Methylphenyl)-N-(prop-2-enyl)-1,3,4-thiadiazol-2-amine 4-Methyl Synthetic intermediate, no bioactivity data

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and membrane permeability due to its strong electron-withdrawing nature .
  • Bromo vs.
  • Positional Effects : Meta-substituted trifluoromethyl groups (e.g., ) may alter dipole moments compared to para-substituted analogs, affecting intermolecular interactions.
Antifungal Activity

Compounds with di(indolyl)methylphenyl-thiadiazole scaffolds (e.g., compounds 4–10 in ) exhibit antifungal activity with IC50 values ranging from 0.5–8 μg/mL. The target compound’s bromo and trifluoromethyl groups may enhance activity against resistant fungal strains by disrupting membrane integrity .

Anticonvulsant Activity

In , the ethyl-substituted analog 4c showed potent anticonvulsant activity (ED50: 20.11 mg/kg in MES tests). The bromo and trifluoromethyl groups in the target compound could further modulate CNS penetration and target engagement .

Antimicrobial Activity

Nitro-furan-containing thiadiazoles (e.g., compounds 10–17 in ) demonstrated MIC values of 12.5–50 μg/mL against S. aureus and E. coli. The target compound’s halogenated aryl group may improve Gram-negative activity due to increased lipophilicity .

Biological Activity

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pest control.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiadiazole ring substituted with a brominated and trifluoromethylated phenyl group. The molecular weight of this compound is 324.12 g/mol .

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In particular, this compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.28 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. Notably, the most active derivative demonstrated an IC50 of 3.29 μg/mL against HCT116 cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated strong binding interactions between the compound and tubulin .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

  • Fungicidal and Bactericidal Effects : Research indicates that compounds similar to this compound possess fungicidal and bactericidal activities against various pathogens. In particular, they have shown effectiveness in combating soil-borne fungi and bacteria .
  • Insecticidal Properties : The compound has been noted for its insecticidal action, making it a candidate for agricultural applications aimed at pest control. Its efficacy in inhibiting the growth of arthropods has been documented .

Study on Anticancer Activity

A comprehensive review analyzed various thiadiazole derivatives, including this compound. It was found that modifications on the phenyl ring significantly affected cytotoxicity profiles across different cancer cell lines. The study emphasized structure–activity relationships (SAR), indicating that specific substitutions can enhance anticancer activity .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiadiazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results showed that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Data Summary

Activity Type Cell Line / Organism IC50 / EC50 Value Reference
AnticancerHCT1163.29 μg/mL
AnticancerH46010 μg/mL
AnticancerMCF-70.28 μg/mL
AntimicrobialVarious BacteriaSignificant inhibition
InsecticidalVarious ArthropodsEffective

Q & A

Basic: What are the standard synthetic routes for 5-[4-bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or oxidative conditions. For example:

  • Step 1: React isonicotinoyl hydrazide with potassium thiocyanate in concentrated H₂SO₄ to form the thiadiazole core .
  • Step 2: Introduce the 4-bromo-3-(trifluoromethyl)phenyl group via nucleophilic substitution or cross-coupling reactions.
    Key Variables:
  • Catalyst: Mn(II) catalysts enhance regioselectivity in similar thiadiazole syntheses .
  • Temperature: Reflux at 90°C with POCl₃ improves cyclization efficiency .
  • Workup: Adjusting pH to 8–9 precipitates the product, with recrystallization in DMSO/water (2:1) yielding pure crystals .

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